2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene
Overview
Description
2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, DNOC, and is commonly used as a herbicide and insecticide.
Mechanism of Action
The mechanism of action of DNOC involves the inhibition of the enzyme ATP synthase, which is involved in the production of energy in cells. This results in the disruption of cellular metabolism and ultimately leads to cell death.
Biochemical and Physiological Effects:
DNOC has been shown to have a number of biochemical and physiological effects on living organisms. It can cause oxidative stress, DNA damage, and lipid peroxidation, which can lead to cell death and tissue damage. Additionally, it has been shown to have neurotoxic effects and can cause developmental abnormalities in animals.
Advantages and Limitations for Lab Experiments
DNOC has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, it also has several limitations, including its toxicity and potential for environmental contamination. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Future Directions
There are several potential future directions for research involving DNOC. One area of interest is its potential as a tool for studying ATP synthase and cellular metabolism. Additionally, further research is needed to fully understand the toxicological effects of DNOC and its potential impact on human health and the environment. Finally, there may be opportunities to develop new herbicides and insecticides based on the structure and mechanism of action of DNOC.
Scientific Research Applications
DNOC has been used in various scientific research studies for its potential applications in the fields of agriculture, environmental science, and toxicology. It has been shown to have herbicidal and insecticidal properties, making it a useful tool for controlling pests and weeds in agricultural settings.
properties
IUPAC Name |
4-chloro-2-[(2,4-dichlorophenyl)methoxy]-1,3-dinitro-5-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3F3N2O5/c15-7-2-1-6(9(16)3-7)5-27-13-10(21(23)24)4-8(14(18,19)20)11(17)12(13)22(25)26/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRHQQHZYRRBLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.